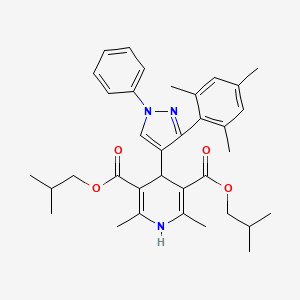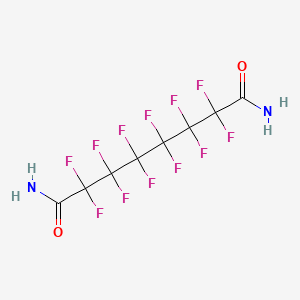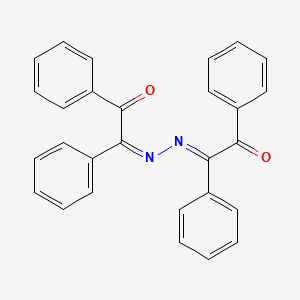![molecular formula C20H23N5OS B15078380 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078380.png)
4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(PHENOXY-ME)-4H-1,2,4-TRIAZOLE-3-THIOL” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(PHENOXY-ME)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves the following steps:
Formation of the Benzylidene Intermediate: The reaction between 4-(DIETHYLAMINO)BENZALDEHYDE and an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable hydrazine derivative to form the triazole ring.
Thiol Addition: The final step involves the addition of a thiol group to the triazole ring, often under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization and thiol addition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its triazole core is a common motif in many pharmaceuticals, suggesting possible applications in treating infections, cancer, and other diseases.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(PHENOXY-ME)-4H-1,2,4-TRIAZOLE-3-THIOL” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, disrupting their normal function. The triazole ring can bind to metal ions, potentially inhibiting metalloproteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A simple triazole derivative with broad biological activity.
5-Phenyl-1,2,4-Triazole-3-Thiol: Similar structure with a phenyl group instead of the diethylamino group.
4-(Benzylideneamino)-1,2,4-Triazole: Lacks the phenoxy and thiol groups but shares the benzylideneamino moiety.
Uniqueness
“4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(PHENOXY-ME)-4H-1,2,4-TRIAZOLE-3-THIOL” is unique due to the presence of both the diethylamino and phenoxy groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propriétés
Formule moléculaire |
C20H23N5OS |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5OS/c1-3-24(4-2)17-12-10-16(11-13-17)14-21-25-19(22-23-20(25)27)15-26-18-8-6-5-7-9-18/h5-14H,3-4,15H2,1-2H3,(H,23,27)/b21-14+ |
Clé InChI |
NTURTHMTKXCFBY-KGENOOAVSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6E)-6-[({2-[(2-Hydroxyethyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15078306.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078309.png)

![N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide](/img/structure/B15078340.png)
![4-chloro-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B15078355.png)
![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B15078360.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B15078366.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078375.png)

![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B15078390.png)
![[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B15078397.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B15078401.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078407.png)
